
(1-(3-chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM2201 N-(3-chloropentyl) isomer: is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is structurally similar to AM2201 but differs by having a 3-chloro group instead of a 5-fluoro group on the pentyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AM2201 N-(3-chloropentyl) isomer typically involves the reaction of a suitable indole or indazole core with a chloropentyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for AM2201 N-(3-chloropentyl) isomer would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions: AM2201 N-(3-chloropentyl) isomer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloropentyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: AM2201 N-(3-chloropentyl) isomer is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids .
Biology: In biological research, this compound is used to investigate the effects of synthetic cannabinoids on biological systems, including their interaction with cannabinoid receptors.
Medicine: While not approved for medical use, AM2201 N-(3-chloropentyl) isomer is studied for its potential therapeutic effects and toxicological profile.
Industry: In the industry, this compound is used in the development and testing of new synthetic cannabinoids and related products.
Mechanism of Action
AM2201 N-(3-chloropentyl) isomer exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the central nervous system and peripheral tissues. This binding activates the receptors, leading to various physiological and psychoactive effects. The compound’s mechanism of action involves modulation of neurotransmitter release and signal transduction pathways associated with cannabinoid receptor activation .
Comparison with Similar Compounds
AM2201: Differs by having a 5-fluoro group instead of a 3-chloro group.
JWH-018: Another synthetic cannabinoid with a similar indole core structure.
UR-144: A synthetic cannabinoid with a different core structure but similar effects.
Uniqueness: AM2201 N-(3-chloropentyl) isomer is unique due to its specific substitution pattern, which can influence its binding affinity and activity at cannabinoid receptors. This structural variation can result in different pharmacological and toxicological profiles compared to other synthetic cannabinoids.
Properties
CAS No. |
2365471-18-5 |
|---|---|
Molecular Formula |
C24H22ClNO |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
[1-(3-chloropentyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H22ClNO/c1-2-18(25)14-15-26-16-22(20-11-5-6-13-23(20)26)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18H,2,14-15H2,1H3 |
InChI Key |
QCNUSOJQZULYQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E,5R,7R,8R,10R,11R,12S,15R,16R,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione](/img/structure/B10766414.png)
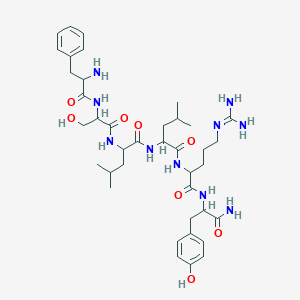
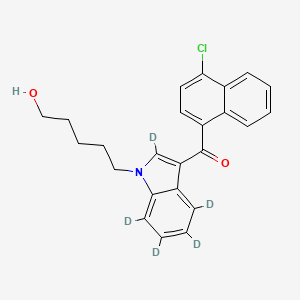
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,9R,10S,11S,12S,13R)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766447.png)
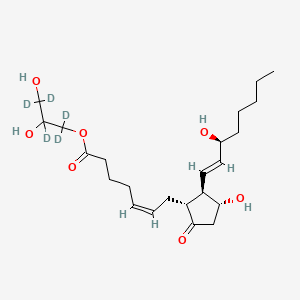
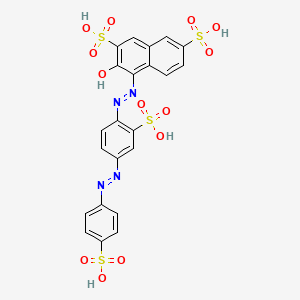
![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-Hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B10766483.png)
![(1R,3S,6S,7E,13S,16R,17R,21S,22S)-17-[(2S,4S,5R,6S)-5-[(2R,4S,5S,6S)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766502.png)
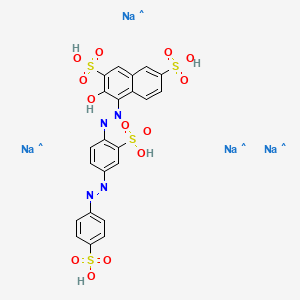


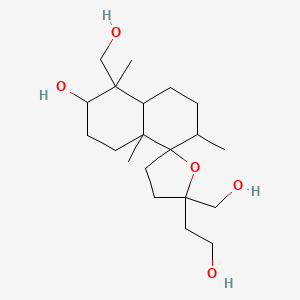
![sodium;[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10766525.png)

